Ethoxymethyl sulfurofluoridate
Description
Ethoxymethyl sulfurofluoridate is a sulfur-based organofluorine compound characterized by a sulfurofluoridate group (-SO₂F) attached to an ethoxymethyl moiety (-OCH₂CH₃). Sulfurofluoridates are known for their reactivity in nucleophilic substitution or cross-coupling reactions due to the electrophilic sulfur center and the leaving-group capability of the fluoride ion .
Properties
CAS No. |
114310-76-8 |
|---|---|
Molecular Formula |
C3H7FO4S |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
fluorosulfonyloxymethoxyethane |
InChI |
InChI=1S/C3H7FO4S/c1-2-7-3-8-9(4,5)6/h2-3H2,1H3 |
InChI Key |
RJAHKDNGWDWUKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCOS(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethoxymethyl sulfurofluoridate typically involves the reaction of ethoxymethyl alcohol with sulfuryl fluoride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent quality of the product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Ethoxymethyl sulfurofluoridate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into simpler sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed:
Oxidation: Sulfonyl fluorides.
Reduction: Simpler sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethoxymethyl sulfurofluoridate has diverse applications in scientific research:
Mechanism of Action
Ethoxymethyl sulfurofluoridate can be compared with other sulfonyl fluorides, such as:
- Methanesulfonyl fluoride
- Ethanesulfonyl fluoride
- Benzenesulfonyl fluoride
Uniqueness: this compound stands out due to its ethoxymethyl group, which imparts unique reactivity and selectivity in chemical reactions . This makes it a valuable compound in various applications where other sulfonyl fluorides may not be as effective .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Ethoxymethyl sulfurofluoridate with structurally or functionally related compounds, focusing on molecular properties, reactivity, and biological activity.
Table 1: Structural and Functional Comparison of Sulfurofluoridates and Analogs
Key Observations
Structural Influence on Physical State: Aryl sulfurofluoridates (e.g., [1,1'-Biphenyl]-4-yl) are solids, while simpler derivatives (e.g., p-Tolyl, 4-Methoxyphenyl) are oils.
Reactivity and Synthetic Utility :
- Sulfurofluoridates are versatile electrophiles. For example, [1,1'-Biphenyl]-4-yl sulfurofluoridate reacts with potassium trimethylsilyloxyl imidates to form N-acyl sulfamates . This compound may similarly participate in nucleophilic substitutions, with the ethoxymethyl group modulating electronic effects (e.g., electron-donating via the ether oxygen) compared to electron-withdrawing substituents (e.g., nitro groups in 2-Methyl-4-nitrophenyl sulfurofluoridate) .
Biological Activity: While sulfurofluoridates in the evidence lack direct biological data, the ethoxymethyl ether substituent in salvinorin B analogs demonstrates enhanced KOP receptor binding (Ki=0.32 nM) and potency (EC₅₀=0.14 nM) compared to methoxymethyl or unmodified analogs .
Comparison with Phosphonofluoridates: Phosphonofluoridates (e.g., Ethyl methylphosphonofluoridate, CAS 673-97-2) share similar leaving-group chemistry but differ in central atom (P vs. S). Phosphonofluoridates are often more hydrolytically stable, whereas sulfurofluoridates may exhibit faster reactivity due to sulfur’s higher electronegativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
